3-[(4-Chlorobenzyl)oxy]benzoyl chloride
Description
3-[(4-Chlorobenzyl)oxy]benzoyl chloride is a benzoyl chloride derivative characterized by a 4-chlorobenzyloxy substituent at the third position of the benzoyl ring. Benzoyl chlorides (C₇H₅ClO) are highly reactive acylating agents widely used in organic synthesis, pharmaceuticals, and polymer chemistry . The introduction of electron-withdrawing groups like chlorine enhances their reactivity and stability.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDGGMGPOWDCHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Chlorobenzyl)oxy]benzoyl chloride is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its benzoyl chloride structure with a 4-chlorobenzyl ether substituent, is of interest in various fields, including medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
- Molecular Formula : C14H11ClO2
- Molecular Weight : 252.69 g/mol
- CAS Number : 84403-70-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The compound may modulate enzyme activity or receptor functions, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It may alter the activity of receptors involved in signaling pathways.
Biological Activity Overview
Research has demonstrated that compounds structurally related to this compound exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of benzoyl chloride compounds can possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 4-Chloromethylbiphenyl | Active in Salmonella assay | |
| Benzyl chloride | Active in multiple assays |
Anticancer Activity
The anticancer potential of related compounds has been investigated extensively. For example, several studies have reported on the cytotoxic effects of similar structures against various cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoyl derivatives, including those with chlorobenzyl substitutions. Results indicated significant inhibition against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as HEPG2 and MCF7, suggesting potential for further development as anticancer agents.
Scientific Research Applications
Organic Synthesis
3-[(4-Chlorobenzyl)oxy]benzoyl chloride is utilized as an acylating agent in organic synthesis. Its reactivity allows it to participate in various chemical reactions:
- Nucleophilic Acyl Substitution : It can react with amines to form amides or with alcohols to yield esters.
- Friedel-Crafts Acylation : This reaction enables further functionalization of aromatic rings, enhancing the compound's utility in synthesizing complex organic molecules.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Its ability to modify biological molecules can lead to:
- Antimicrobial Activity : Similar halogenated compounds have shown effectiveness against microbial growth, indicating that this compound may exhibit similar properties.
- Anticancer Properties : Studies on related benzoyl derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess anticancer activity.
Proteomics Research
One of the primary applications of this compound lies in proteomics:
- Protein Modification : The compound acts as a derivatizing agent, facilitating the modification of proteins for analysis. This is crucial for techniques such as mass spectrometry, where accurate protein identification and functional analysis are needed.
Data Table: Potential Biological Activities
| Activity | Description | Examples |
|---|---|---|
| Antimicrobial | Potential to inhibit microbial growth due to structural similarities | Halogenated phenolic compounds |
| Anticancer | May exhibit cytotoxic effects against cancer cell lines | Similar benzoyl derivatives |
| Proteomics | Used as a derivatizing agent to modify proteins for analysis | Applications in mass spectrometry |
Antimicrobial Activity
Research indicates that halogenated compounds similar to this compound possess antimicrobial properties. The presence of chlorine substituents enhances interaction with microbial cell membranes, potentially leading to effective inhibition of growth.
Proteomics Applications
In proteomics studies, this compound serves as an effective tool for protein mapping and functional analysis. Its ability to interact with amino acid residues facilitates the identification of proteins and their modifications, which is essential for understanding complex biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-[(4-Chlorobenzyl)oxy]benzoyl chloride with key structural analogs, highlighting substituent effects on molecular weight, boiling points, and density:
Key Observations :
- Halogen Effects : Bromine substitution (e.g., in ) increases molecular weight and may alter electronic properties compared to chlorine.
- Positional Isomerism : The placement of substituents (e.g., 3- vs. 4-position) significantly impacts reactivity and biological activity. For instance, 4-substituted analogs () may exhibit different steric effects in reactions compared to 3-substituted derivatives.
- Functional Group Influence : Methoxy groups (e.g., 3-OCH₃ in ) enhance solubility but reduce electrophilicity, while trifluoromethoxy groups () improve metabolic stability in pharmaceuticals.
Preparation Methods
Preparation of 4-Chlorobenzyl Chloride
4-Chlorobenzyl chloride is a crucial intermediate for the etherification step. Its preparation is well-documented and involves chlorination of p-chlorotoluene under controlled conditions:
These methods provide a reliable supply of 4-chlorobenzyl chloride with yields typically above 80%, suitable for subsequent etherification reactions.
Formation of 3-Hydroxybenzoyl Chloride
The benzoyl chloride derivative with a hydroxy group at the 3-position is typically prepared via chlorination of the corresponding 3-hydroxybenzoic acid or its ester derivatives. The conversion to the acid chloride is commonly achieved using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
Etherification to Form 3-[(4-Chlorobenzyl)oxy]benzoyl Chloride
The key step is the etherification of 3-hydroxybenzoyl chloride with 4-chlorobenzyl chloride to introduce the 4-chlorobenzyl ether substituent. The reaction is typically conducted under controlled conditions to ensure high yield and purity:
| Parameter | Description |
|---|---|
| Reactants | 3-Hydroxybenzoyl chloride and 4-chlorobenzyl chloride |
| Solvents | Anhydrous solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate |
| Base | Triethylamine or similar organic bases to neutralize HCl formed |
| Temperature | Controlled between 0–25 °C to prevent side reactions |
| Atmosphere | Inert atmosphere (nitrogen or argon) to avoid hydrolysis and oxidation |
| Reaction Time | Several hours with stirring to ensure complete conversion |
The reaction proceeds via nucleophilic substitution where the phenolic hydroxyl group attacks the benzylic chloride, forming the ether linkage and releasing HCl, which is scavenged by the base.
Alternative Synthetic Routes and Related Processes
While direct etherification is the main route, related patent literature suggests advanced methods for preparing related acid chlorides and derivatives, which could be adapted or optimized for this compound:
- Use of N,N′-carbonyldiimidazole (CDI) to activate hydroxamic acids derived from acyl chlorides for further transformations.
- Stepwise addition of reagents with controlled stirring and temperature to improve yields and purity.
- Purification techniques including extraction, filtration, and recrystallization to isolate the acid chloride derivative.
Summary Table of Preparation Steps
Research Findings and Considerations
- Reaction Efficiency: The use of triethylamine as a base in etherification is critical to neutralize HCl and drive the reaction forward.
- Solvent Choice: Anhydrous and aprotic solvents minimize hydrolysis of acid chlorides and side reactions.
- Temperature Control: Maintaining low to moderate temperatures prevents decomposition and side reactions.
- Purity and Yield: Purification by extraction and recrystallization is essential for obtaining analytically pure this compound.
- Environmental and Safety: Handling of acid chlorides requires anhydrous conditions and inert atmosphere to prevent moisture-induced hydrolysis; chlorination reactions should be conducted with proper ventilation and safety protocols due to toxic chlorine gas and HCl byproducts.
Q & A
Q. What mechanistic insights explain dimeric impurity formation during synthesis?
- Methodological Answer : Dimerization may occur via Schotten-Baumann intermediates or radical coupling. Use low-temperature (-78°C) reactant addition and radical inhibitors (BHT). Characterize dimers by HRMS and X-ray crystallography .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
